Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide

Description

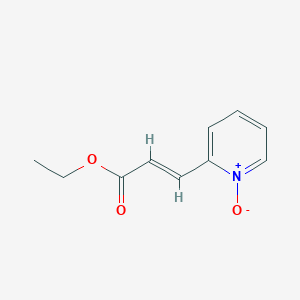

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(1-oxidopyridin-1-ium-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(12)7-6-9-5-3-4-8-11(9)13/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFGPZXTXRKHKH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 2 Pyridinyl Acrylate, N Oxide

Regioselective N-Oxidation Approaches to Pyridyl Acrylates

The introduction of an N-oxide functionality to a pyridine (B92270) ring can significantly alter its electronic properties, making it more susceptible to certain transformations. wikipedia.orgyoutube.com The direct N-oxidation of a pre-existing ethyl 3-(2-pyridinyl)acrylate presents a straightforward route to the desired product. However, achieving high regioselectivity and avoiding side reactions, such as oxidation of the acrylate (B77674) double bond, is a primary challenge. youtube.com

Oxidant-Controlled N-Oxidation Protocols

The choice of oxidizing agent is critical for the selective N-oxidation of pyridyl compounds. A variety of oxidants have been developed, each with distinct reactivity profiles.

Commonly used peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective for the N-oxidation of pyridines. arkat-usa.orggoogle.com Reactions are typically performed in chlorinated solvents like dichloromethane. google.com Hydrogen peroxide, often in combination with acetic acid, is another widely used reagent system. youtube.comarkat-usa.orgorgsyn.org This mixture forms peracetic acid in situ, which then acts as the oxidant. orgsyn.org The reaction conditions for these methods are generally mild, but careful control of temperature and stoichiometry is necessary to minimize side reactions.

Other notable oxidant systems include:

Urea-Hydrogen Peroxide (UHP): A stable and inexpensive solid-state oxidant that can efficiently oxidize nitrogen heterocycles. organic-chemistry.org

Sodium Perborate in Acetic Acid: An effective reagent for the oxidation of various functional groups, including the formation of N-oxides. organic-chemistry.org

Dimethyldioxirane (DMD): A powerful yet selective oxidant for the conversion of pyridines to their N-oxides. arkat-usa.org

The table below summarizes various oxidant systems used for pyridine N-oxidation.

| Oxidant System | Typical Conditions | Notes |

| m-CPBA | Dichloromethane, 0-25 °C | High efficiency, but can be expensive and potentially explosive. arkat-usa.orggoogle.com |

| H₂O₂ / Acetic Acid | 70-80 °C | Cost-effective, but may require elevated temperatures. youtube.comarkat-usa.org |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or in solution | Stable, safe, and easy to handle. organic-chemistry.org |

| Sodium Perborate / Acetic Acid | Acetic Acid | Effective for a range of oxidations. organic-chemistry.org |

| Dimethyldioxirane (DMD) | Acetone | Highly reactive, often used for sensitive substrates. arkat-usa.org |

Catalytic Systems for Efficient N-Oxide Formation

To enhance the efficiency and sustainability of N-oxidation, various catalytic systems have been developed. These methods often utilize a terminal oxidant, such as hydrogen peroxide, in conjunction with a metal or organocatalyst.

Rhenium-based catalysts , in combination with sodium percarbonate, have been shown to be highly effective for the N-oxidation of tertiary nitrogen compounds under mild conditions. organic-chemistry.org Methyltrioxorhenium (MTO) is a particularly active catalyst for the N-oxidation of pyridines using aqueous hydrogen peroxide. arkat-usa.org This system is notable for its high yields with both electron-rich and electron-poor pyridines. arkat-usa.org

Preyssler's catalyst , a type of heteropolyacid, has been employed for the N-oxidation of pyridine carboxylic acids with hydrogen peroxide. researchgate.net This catalyst demonstrates good yields and selectivity. researchgate.net

Maleic anhydride (B1165640) derivatives have been explored as organocatalysts for the N-oxidation of pyridines using hydrogen peroxide. rsc.orgresearchgate.net The catalytic activity depends on the electronic properties of the pyridine substrate, with different anhydride derivatives showing optimal performance for electron-rich versus electron-deficient pyridines. rsc.orgresearchgate.net

The use of a titanium silicalite (TS-1) packed-bed microreactor with hydrogen peroxide in methanol (B129727) offers a greener and more efficient continuous flow process for pyridine N-oxide synthesis. organic-chemistry.org

Functional Group Interconversions Leading to the Acrylate Moiety

The construction of the ethyl acrylate side chain can be achieved through several synthetic strategies, including esterification of a carboxylic acid precursor or by olefination reactions to form the carbon-carbon double bond.

Esterification Strategies with Pyridyl Acrylate Precursors

This approach involves the synthesis of 3-(2-pyridinyl)acrylic acid, N-oxide, followed by esterification with ethanol (B145695). The N-oxidation of the pyridine ring can be performed before or after the formation of the acrylic acid side chain.

The esterification of pyridine carboxylic acids can be effectively catalyzed by strong acids such as sulfuric acid or benzene (B151609) sulfonic acid. google.com A cyclic process has been described where the pyridine carboxylic acid is reacted with an alcohol in the presence of a strong acid salt of a pyridine carboxylic acid ester as a catalyst. google.com This method allows for the recovery and reuse of the catalyst. google.com

Olefination Reactions for the α,β-Unsaturated System

Olefination reactions provide a powerful tool for the direct formation of the α,β-unsaturated ester system. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are prominent examples. wikipedia.orgmasterorganicchemistry.com

In a potential HWE approach, pyridine-2-carboxaldehyde, N-oxide would serve as the starting material. This aldehyde can be reacted with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base to yield Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. The HWE reaction generally favors the formation of the (E)-alkene isomer. wikipedia.org

The Wittig reaction offers another viable route. masterorganicchemistry.com Similar to the HWE reaction, it involves the reaction of an aldehyde (pyridine-2-carboxaldehyde, N-oxide) with a phosphonium (B103445) ylide, such as ethyl (triphenylphosphoranylidene)acetate. beilstein-journals.org Aqueous media have been shown to be effective for Wittig reactions using stabilized ylides, which can offer environmental benefits. acs.org

A chemo-enzymatic approach combining a carboxylic acid reductase (CAR) with a subsequent Wittig reaction has been demonstrated for the synthesis of α,β-unsaturated esters. beilstein-journals.orgnih.gov This method could potentially be adapted, starting from a pyridine-2-carboxylic acid N-oxide.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.

Key areas of focus include:

Use of Greener Oxidants: Hydrogen peroxide is a preferred oxidant as its only byproduct is water. researchgate.net Catalytic systems that utilize H₂O₂ are therefore advantageous. arkat-usa.orgorganic-chemistry.orgrsc.orgresearchgate.net

Catalysis: The use of catalytic instead of stoichiometric reagents reduces waste and often allows for milder reaction conditions. arkat-usa.orgorganic-chemistry.orgrsc.orgresearchgate.net Rhenium-based catalysts and organocatalysts like maleic anhydride derivatives are examples of this approach. arkat-usa.orgorganic-chemistry.orgrsc.orgresearchgate.net

Solvent Selection: The development of solvent-free reaction conditions or the use of greener solvents, such as water for Wittig reactions, is a significant step towards more sustainable synthesis. acs.orgrsc.org

Atom Economy: Reactions like the Horner-Wadsworth-Emmons and Wittig olefination are highly atom-economical for constructing the acrylate moiety.

The development of continuous flow processes, such as the use of a packed-bed microreactor for N-oxidation, can lead to safer and more efficient production. organic-chemistry.org

Solvent-Free and Aqueous-Phase Synthetic Routes

The development of synthetic routes that minimize or eliminate the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of this compound, both the initial N-oxidation step and the subsequent C-C bond formation can be adapted to solvent-free or aqueous-phase conditions.

N-Oxidation in Green Media:

The oxidation of the pyridine nitrogen is the crucial first step in all proposed syntheses. Several environmentally benign methods for the N-oxidation of pyridines have been reported and are applicable to the synthesis of the necessary precursors.

Aqueous Hydrogen Peroxide: The use of aqueous hydrogen peroxide (H₂O₂) as the oxidant is highly desirable as its only byproduct is water. The reaction can be effectively carried out in acetic acid or even in water, which significantly improves the green profile of the synthesis. bme.hu The use of microreactor technology with aqueous H₂O₂ has been shown to enhance safety and efficiency for N-oxidation processes. bme.hu

Solid-State Oxidation: A solvent-free approach involves the use of a solid-state oxidizing agent such as urea-hydrogen peroxide adduct (UHP). organic-chemistry.org This method is efficient for the N-oxidation of various nitrogen heterocycles and offers advantages in terms of reduced waste and simplified workup procedures. organic-chemistry.org

Catalytic Oxidation with Sodium Percarbonate: Sodium percarbonate, an inexpensive and safe solid source of hydrogen peroxide, can be used for the N-oxidation of pyridines in the presence of a rhenium-based catalyst, often under mild conditions. organic-chemistry.org

C-C Bond Formation in Aqueous or Solvent-Free Conditions:

Aqueous Knoevenagel Condensation: The Knoevenagel condensation, a key reaction for forming the acrylate double bond, can be performed in aqueous media. The use of water as a solvent is not only environmentally friendly but can also in some cases enhance reaction rates and selectivities. For the synthesis of this compound, this would involve the condensation of 2-pyridinecarboxaldehyde (B72084) N-oxide with an active methylene (B1212753) compound like ethyl acetate (B1210297) in the presence of a base.

Solvent-Free Knoevenagel Condensation: The reaction can also be carried out under solvent-free conditions, for instance, by grinding the reactants together, sometimes with a solid support or a catalyst.

Aqueous Heck Reaction: The palladium-catalyzed Heck reaction, a powerful tool for C-C bond formation, has been adapted to run in aqueous media, often with the use of water-soluble phosphine (B1218219) ligands. This would be applicable to the coupling of a 2-halopyridine N-oxide with ethyl acrylate.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a critical metric for evaluating the efficiency of a synthetic route, as it quantifies the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.

Hypothetical Route 1: Knoevenagel Condensation

This route would likely proceed in two steps:

Oxidation of 2-pyridinecarboxaldehyde to 2-pyridinecarboxaldehyde N-oxide.

Knoevenagel condensation of 2-pyridinecarboxaldehyde N-oxide with a suitable C2-synthon, such as ethyl (triphenylphosphoranylidene)acetate (a Wittig reagent).

Step 1 (Oxidation): C₆H₅NO + H₂O₂ → C₆H₅NO₂ + H₂O

This step, using hydrogen peroxide, has a good atom economy, with water as the only byproduct.

Step 2 (Wittig-type reaction): C₆H₅NO₂ + C₂₀H₂₀O₂P → C₁₀H₁₁NO₃ + Ph₃PO

The Wittig reaction itself has a notoriously poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct.

Hypothetical Route 2: Heck Reaction

This route would also likely be a two-step process:

Oxidation of a 2-halopyridine (e.g., 2-bromopyridine) to the corresponding N-oxide.

Palladium-catalyzed Heck coupling of the 2-halopyridine N-oxide with ethyl acrylate.

Step 1 (Oxidation): C₅H₄BrN + H₂O₂ → C₅H₄BrNO + H₂O

Similar to Route 1, the oxidation step is atom-economical.

Step 2 (Heck Reaction): C₅H₄BrNO + C₅H₈O₂ + Base → C₁₀H₁₁NO₃ + [Base-H]Br

The Heck reaction generally has a better atom economy than the Wittig reaction, as the byproducts are typically a salt formed from the base and the halide.

Hypothetical Route 3: Direct C-H Activation

A more advanced and potentially more atom-economical route would involve the direct C-H activation of pyridine N-oxide and its coupling with ethyl acrylate. This would be a one-step process from the commercially available pyridine N-oxide.

Direct C-H Activation: C₅H₅NO + C₅H₈O₂ → C₁₀H₁₁NO₃ + H₂

Atom Economy Comparison Table

| Route | Key C-C Formation Step | Major Byproduct | Atom Economy |

| 1: Knoevenagel | Wittig Reaction | Triphenylphosphine oxide | Poor |

| 2: Heck | Heck Reaction | Halide Salt | Moderate to Good |

| 3: C-H Activation | Direct Coupling | Potentially H₂ or H₂O | Potentially Very Good to Excellent |

Chemoenzymatic and Biocatalytic Pathways to the Compound

Chemoenzymatic and biocatalytic methods offer a powerful approach to the synthesis of complex molecules under mild and highly selective conditions. For this compound, enzymatic transformations could be employed for both the N-oxidation and the formation of the acrylate ester.

Biocatalytic N-Oxidation:

The oxidation of the pyridine nitrogen can be achieved using various oxidoreductases. Flavin-dependent monooxygenases, for example, are known to catalyze the oxidation of a range of aromatic and heteroaromatic compounds, including pyridines. nih.gov The use of a biocatalyst for this step would offer high selectivity, potentially avoiding side-reactions on other parts of the molecule, and would proceed under mild, aqueous conditions. A green oxidation system using a lipase-glucose oxidase system has also been reported for the synthesis of pyridine N-oxides. rsc.org

Chemoenzymatic Synthesis of the Acrylate Moiety:

A plausible chemoenzymatic route could involve the biocatalytic oxidation of 2-pyridinecarboxaldehyde to 2-pyridinecarboxaldehyde N-oxide, followed by a chemical Knoevenagel condensation.

Alternatively, the synthesis could proceed via the corresponding acrylic acid. Lipases are well-known for their ability to catalyze esterification reactions with high selectivity. acs.org A potential pathway would be:

Biocatalytic N-oxidation of 2-pyridinecarboxaldehyde.

Chemical Knoevenagel condensation with malonic acid to form 3-(2-pyridinyl)acrylic acid, N-oxide.

Enzymatic esterification with ethanol using a lipase (B570770) to yield the final product. This final step would be highly specific and avoid the use of harsh chemical esterification conditions.

While a fully enzymatic pathway for the entire synthesis is currently not established, the combination of biocatalytic and chemical steps in a chemoenzymatic strategy holds significant promise for a more sustainable and efficient synthesis of this compound.

Comparative Analysis of Synthetic Routes: Yield, Purity, and Scalability Considerations

The choice of a synthetic route for industrial production depends not only on its green credentials but also on practical considerations such as yield, purity of the final product, and the ease of scaling up the process.

| Parameter | Route 1: Knoevenagel | Route 2: Heck | Route 3: C-H Activation |

| Plausible Yield | Moderate to High | Good to High | Variable, can be high |

| Purity | Good, but purification from Ph₃PO can be challenging | Good, purification from salts is generally straightforward | Can be challenging due to potential for multiple C-H activations and catalyst residues |

| Scalability | Generally good, well-established reaction | Good, widely used in industry, but requires careful control of catalyst and ligands | Can be challenging due to cost and sensitivity of catalysts, and potential for side reactions |

| Number of Steps | 2 | 2 | 1 (from Pyridine N-Oxide) |

| Reagent Cost | Wittig reagent can be expensive | Palladium catalysts and ligands can be costly, but catalyst loading can be low | Rhodium or other precious metal catalysts are very expensive |

| Overall Assessment | A reliable, but less atom-economical route. Good for lab-scale synthesis. | A strong candidate for scalable synthesis due to good yields and established technology. | A highly attractive route in terms of step-economy, but may require significant process development for scalability and cost-effectiveness. |

Detailed Research Findings:

While specific data for the synthesis of this compound is not available, the following table summarizes typical findings for the key reaction types involved, based on literature for analogous systems.

| Reaction Type | Catalyst/Reagent | Solvent | Typical Yield | Typical Purity | Reference |

| N-Oxidation | H₂O₂ / Acetic Acid | Acetic Acid/Water | >90% | High | bme.hu |

| N-Oxidation | Urea-Hydrogen Peroxide | Solvent-free | High | High | organic-chemistry.org |

| Knoevenagel Condensation | Piperidine | Ethanol | 70-90% | Good to Excellent | wikipedia.org |

| Heck Reaction | Pd(OAc)₂ / Ligand | Organic Solvent | 70-95% | High | researchgate.netnih.gov |

| C-H Activation | Rh(III) catalyst | Organic Solvent | 50-90% | Variable | chemicalbook.com |

Chemical Reactivity and Transformation Studies of Ethyl 3 2 Pyridinyl Acrylate, N Oxide

Reactivity at the Pyridine (B92270) N-Oxide Moiety

The presence of the N-oxide group fundamentally alters the reactivity of the pyridine ring compared to its parent heterocycle. The N-O bond makes the ring more susceptible to both nucleophilic and electrophilic attacks and can itself participate in reactions. researchgate.net

Oxygen Atom Transfer Reactions

A primary reaction of pyridine N-oxides is the transfer of the oxygen atom to a suitable acceptor, resulting in the deoxygenation of the heterocycle. This transformation is crucial for removing the N-oxide group after it has served its purpose in directing other reactions. Various reagents can effect this change, ranging from trivalent phosphorus compounds to catalytic hydrogenation. arkat-usa.org While specific studies on Ethyl 3-(2-pyridinyl)acrylate, N-oxide are not prevalent, the expected reactivity follows these general principles.

Conversely, pyridine N-oxides can act as mild and selective oxygen sources to oxidize substrates, often in the presence of a metal catalyst. organic-chemistry.org For example, they are used as oxidants in the gold-catalyzed rearrangement of propargyl alcohols. organic-chemistry.org

Table 1: General Methods for Deoxygenation of Pyridine N-Oxides

| Reagent | Conditions | Reference |

|---|---|---|

| PCl₃ or PPh₃ | Typically in a solvent like Dichloromethane (DCM) or Chloroform (CHCl₃) | arkat-usa.org |

| H₂ / Pd, Pt, or Rh | Catalytic hydrogenation | semanticscholar.org |

| Zinc dust / Acetic Acid | Metal-acid reduction | arkat-usa.org |

| NaBH₄ / CoCl₂ | Metal hydride reduction | arkat-usa.org |

Nucleophilic Additions to the Pyridine Ring System

The pyridine N-oxide is significantly more reactive towards nucleophiles than pyridine itself. The oxygen atom increases the electrophilicity of the C2 and C4 positions of the ring. scripps.edu For a 2-substituted pyridine N-oxide, nucleophilic attack is highly favored at the C6 position. The reaction typically requires an initial activation of the N-oxide oxygen with an electrophilic reagent, such as acetic anhydride (B1165640), tosyl chloride (TsCl), or bromotris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBroP). semanticscholar.orgacs.org This activation converts the oxygen into a good leaving group, facilitating the subsequent addition of a nucleophile.

Table 2: Representative Nucleophilic Additions to Activated Pyridine N-Oxides

| Activating Agent | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Acetic Anhydride (Ac₂O) | Acetate (B1210297) (from Ac₂O) | 2-Acetoxypyridine | chemtube3d.com |

| Tosyl Chloride (TsCl) | Amines | 2-Aminopyridine | semanticscholar.org |

| POCl₃ | Chloride (from POCl₃) | 2-Chloropyridine | scripps.edu |

Rearrangement Reactions Involving the N-Oxide Functionality

Pyridine N-oxides, particularly those with alkyl substituents at the C2 position, can undergo rearrangement reactions, most notably upon treatment with acetic anhydride. chemtube3d.com The reaction proceeds via acylation of the N-oxide oxygen, followed by the deprotonation of the side-chain's α-carbon. The resulting intermediate can then undergo a scripps.eduscripps.edu-sigmatropic rearrangement to yield a 2-acetoxymethylpyridine derivative after tautomerization. chemtube3d.com Another common rearrangement for 2-allyloxypyridine (B1265830) N-oxides is a researchgate.netpearson.com and scripps.eduscripps.edu sigmatropic shift. arkat-usa.org For this compound, while a direct sigmatropic rearrangement involving the acrylate (B77674) side chain is not canonical, reactions with anhydrides could potentially lead to rearranged products depending on the specific conditions.

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The N-oxide group is strongly activating and ortho-, para-directing for electrophilic aromatic substitution (EAS). pearson.com This is a reversal of the reactivity of the parent pyridine, which is deactivated and undergoes substitution primarily at the C3 position under harsh conditions. For this compound, which is already substituted at the 2-position, electrophilic attack is predicted to occur at the C4 and C6 positions. Nitration, a classic EAS reaction, can be achieved under milder conditions than those required for pyridine. youtube.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (Reagent) | Predicted Major Products (Positions) | Reference |

|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | 4-Nitro and 6-Nitro derivatives | youtube.com |

| Br⁺ (NBS/Acid) | 4-Bromo and 6-Bromo derivatives | youtube.com |

Reactivity at the α,β-Unsaturated Ester Linkage

The ethyl acrylate portion of the molecule is an electron-deficient alkene, making it an excellent substrate for conjugate addition reactions.

Michael-Type Addition Reactions

The α,β-unsaturated ester system is a classic Michael acceptor. It readily reacts with a wide variety of soft nucleophiles (Michael donors) in a conjugate 1,4-addition fashion. This reaction forms a new carbon-carbon or carbon-heteroatom bond at the β-carbon, leading to the formation of a saturated ester derivative. The reaction is typically catalyzed by a base, which serves to generate the nucleophilic species.

Table 4: Potential Michael Addition Reactions

| Michael Donor (Nucleophile) | Base Catalyst (Example) | Expected Product Structure |

|---|---|---|

| Diethyl malonate | Sodium ethoxide (NaOEt) | Adduct from C-C bond formation |

| Thiophenol | Triethylamine (Et₃N) | Adduct from C-S bond formation |

| Piperidine | None (self-catalyzed) or mild base | Adduct from C-N bond formation |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The dual functionality of this compound presents intriguing possibilities for cycloaddition reactions. The pyridine N-oxide moiety can act as a 1,3-dipole, while the acrylate system serves as a dienophile or a dipolarophile. thieme-connect.dewikipedia.org

1,3-Dipolar Cycloadditions: Pyridine N-oxides are well-established 1,3-dipoles and can undergo thermal or photochemically induced [3+2] cycloaddition reactions with suitable dipolarophiles. jst.go.jpwikipedia.orgchesci.com In the context of this compound, this reactivity can be expressed in both intermolecular and intramolecular fashions. In an intermolecular reaction, the pyridine N-oxide of one molecule can react with the electron-deficient alkene of the acrylate moiety of another molecule. Such reactions are known to form five-membered heterocyclic rings. mdpi.com The regioselectivity of such cycloadditions would be governed by the electronic and steric influences of the substituents on both the 1,3-dipole and the dipolarophile.

The concerted pathway is a common mechanism for these reactions, influenced by solvent polarity and activation parameters. jst.go.jp Theoretical calculations, such as those using the CNDO/2 method, have been employed to predict the reactivity and suggest that the initial phase of the reaction may be controlled by coulombic attraction. jst.go.jp

Diels-Alder Reactions: The acrylate portion of the molecule is a classical dienophile for [4+2] Diels-Alder cycloadditions. quora.comkhanacademy.org While the pyridine ring itself is aromatic and generally a poor diene, the N-oxide functionality increases its electron density and can, in some instances, lower the aromatic stabilization, making it more amenable to participating in cycloaddition reactions. However, such reactions with pyridine N-oxides as the diene component are less common and often require highly reactive dienophiles.

More plausibly, the acrylate group would react with an external, electron-rich diene. The presence of the electron-withdrawing ester group activates the double bond of the acrylate for this purpose.

| Reaction Type | Reactant Partner | Potential Product | Conditions |

| Intermolecular [3+2] Cycloaddition | Another molecule of this compound | Bicyclic isoxazolidine (B1194047) derivative | Thermal or Photochemical |

| Intermolecular [4+2] Diels-Alder | Electron-rich diene (e.g., 1,3-butadiene) | Cyclohexene derivative | Thermal |

Hydrogenation and Reduction Pathways

The reduction of this compound can proceed via two main pathways, targeting either the N-oxide functionality or the acrylate system. The selectivity of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Deoxygenation of the N-Oxide: The N-oxide can be readily reduced to the corresponding pyridine. This deoxygenation is a common transformation in pyridine chemistry. acs.org A variety of reagents can accomplish this, including trivalent phosphorus compounds like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃), which are known for their high chemoselectivity. youtube.com Additionally, catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Ruthenium on carbon (Ru/C) is effective. cjcatal.comnih.gov Reduction with metals like zinc in acetic acid is also a viable method. youtube.com

Reduction of the Acrylate Moiety: The α,β-unsaturated ester system of the acrylate group has two reducible sites: the carbon-carbon double bond and the ester carbonyl group.

Hydrogenation of the C=C Double Bond: Catalytic hydrogenation will typically reduce the alkene double bond to a single bond, yielding Ethyl 3-(2-pyridinyl)propanoate, N-Oxide. This reaction generally proceeds under mild conditions with catalysts like Pd/C.

Reduction of the Ester Group: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the ester functionality to a primary alcohol. This would result in the formation of 3-(2-pyridinyl)prop-2-en-1-ol, N-oxide.

Simultaneous reduction of both the N-oxide and the acrylate double bond can be expected under conditions of catalytic hydrogenation, which would lead to the formation of ethyl 3-(2-piperidyl)propanoate. cjcatal.comnih.gov Selective reduction would require careful selection of reagents. For instance, using PPh₃ would likely deoxygenate the N-oxide while leaving the acrylate system intact. Conversely, specific catalytic systems might allow for the selective hydrogenation of the acrylate double bond without affecting the N-oxide.

| Reducing Agent | Primary Site of Reaction | Product |

| PCl₃, PPh₃ | N-Oxide | Ethyl 3-(2-pyridinyl)acrylate |

| H₂/Pd/C (mild conditions) | Acrylate C=C | Ethyl 3-(2-pyridinyl)propanoate, N-Oxide |

| H₂/Ru/C (forcing conditions) | N-Oxide and Acrylate C=C | Ethyl 3-(2-piperidyl)propanoate |

| LiAlH₄ | Ester carbonyl | 3-(2-Pyridinyl)prop-2-en-1-ol, N-Oxide |

Concerted Reactivity Involving Both N-Oxide and Acrylate Functional Groups

The proximate arrangement of the nucleophilic N-oxide oxygen and the electrophilic acrylate system in this compound allows for potential concerted reactions that involve both functional groups simultaneously.

Intramolecular Cyclization Pathways

Intramolecular reactions are plausible due to the favorable spatial orientation of the reacting centers. The oxygen atom of the N-oxide group can act as an internal nucleophile, attacking the electron-deficient double bond of the acrylate moiety. This type of intramolecular cyclization is known for related pyridine derivatives. arkat-usa.orgnih.gov

One potential pathway is an intramolecular Michael-type addition, which would lead to the formation of a six-membered heterocyclic ring system. This process could be catalyzed by either acid or base to enhance the electrophilicity of the acrylate or the nucleophilicity of the N-oxide oxygen, respectively. Such cyclizations can be a powerful tool for the synthesis of novel heterocyclic structures. arkat-usa.org

Cascade and Domino Reactions

The unique structure of this compound is well-suited for initiating cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events. For instance, an intermolecular reaction at one of the functional groups could induce a subsequent intramolecular cyclization.

An example of a potential cascade could be initiated by the 1,3-dipolar cycloaddition of the pyridine N-oxide with an external dipolarophile. The resulting cycloadduct could then undergo a rearrangement or an intramolecular reaction involving the acrylate side chain, leading to complex polycyclic structures in a single step. The concept of using pyridine N-oxides in cascade reactions to build molecular complexity has been explored in other systems. thieme-connect.de

Derivatization Strategies for Enhancing Molecular Complexity

The functional groups present in this compound provide handles for further derivatization, allowing for the systematic modification of the molecule's properties and the enhancement of its structural complexity.

Modification of the Ester Group

The ethyl ester of the acrylate moiety is a versatile functional group that can be readily transformed into a variety of other functionalities.

Transesterification: The ethyl group can be exchanged with other alkyl or aryl groups by treating the compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of a wide range of new side chains. toagoseiamerica.com For example, reaction with a long-chain alcohol could be used to modify the lipophilicity of the molecule.

Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide. This reaction is often facilitated by first converting the ester to a more reactive species or by heating the ester with the amine. This opens up a pathway to a diverse array of N-substituted acrylamides.

Hydrolysis: Saponification of the ester with a base such as sodium hydroxide, followed by acidification, would yield the corresponding carboxylic acid, 3-(2-Pyridinyl)acrylic acid, N-Oxide. This carboxylic acid is a valuable intermediate that can be used in a variety of subsequent reactions, such as peptide couplings or conversions to acid chlorides.

These modifications of the ester group are fundamental transformations in organic synthesis and provide straightforward methods for creating a library of derivatives from the parent molecule. mdpi.com

| Reagent | Transformation | Product Functional Group |

| R'-OH, H⁺ or OH⁻ | Transesterification | Ester (COOR') |

| R'R''NH | Amidation | Amide (CONR'R'') |

| 1. NaOH, H₂O 2. H₃O⁺ | Hydrolysis | Carboxylic Acid (COOH) |

Functionalization of the Pyridine Ring

The pyridine N-oxide moiety is a versatile functional group that activates the pyridine ring for various transformations. scripps.edusemanticscholar.org Unlike pyridine itself, which is generally reactive towards electrophiles at the 3-position, the N-oxide is more readily attacked by both electrophiles and nucleophiles at the 2- and 4-positions. scripps.eduyoutube.com The electron-donating character of the N-oxide oxygen can be reversed upon coordination to an electrophile, rendering the ring electron-deficient and prone to nucleophilic attack.

For this compound, the acrylate substituent at the 2-position is an electron-withdrawing group. This electronic feature is expected to influence the regioselectivity of reactions on the pyridine ring.

Nucleophilic Substitution Reactions

A common strategy for the functionalization of pyridine N-oxides involves activation of the N-oxide oxygen, followed by nucleophilic attack. chemtube3d.com Reagents such as phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O) can activate the N-oxide, facilitating the addition of nucleophiles at the ortho (2- and 6-) and para (4-) positions. chemtube3d.comrsc.org In the case of a 2-substituted pyridine N-oxide, nucleophilic attack is generally favored at the 4- and 6-positions.

While no specific examples for this compound are available, the general mechanism involves the formation of a reactive intermediate that is readily displaced by a nucleophile. The choice of the activating agent and nucleophile allows for the introduction of a wide range of functional groups.

Cycloaddition Reactions

Pyridine N-oxides can participate as 1,3-dipoles in cycloaddition reactions, particularly with electron-deficient alkenes and alkynes. arkat-usa.orgacsgcipr.org This reactivity offers a pathway to construct five-membered heterocyclic rings fused to the pyridine system or as appendages. The reaction of a pyridine N-oxide with an alkene can lead to the formation of isoxazolidine derivatives. The specific stereochemical and regiochemical outcomes of such reactions would depend on the nature of the dipolarophile and the substituents on the pyridine N-oxide ring.

Research on related systems, such as the reaction of quinoline (B57606) N-oxide with ethyl acrylate, demonstrates the feasibility of such cycloaddition pathways. researchgate.net It is plausible that this compound could undergo intramolecular or intermolecular cycloaddition reactions under appropriate conditions, although specific studies are lacking.

Due to the limited availability of direct experimental data for the functionalization of the pyridine ring in this compound, a data table with specific research findings cannot be generated at this time. The information presented is based on the general reactivity patterns of related pyridine N-oxide compounds.

Mechanistic Investigations of Reactions Involving Ethyl 3 2 Pyridinyl Acrylate, N Oxide

Elucidation of Reaction Intermediates

The reactions of heteroaromatic N-oxides like Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide can proceed through various transient species depending on the reaction conditions (thermal, photochemical, or catalytic). thieme-connect.de

In the context of cycloaddition reactions, where the pyridine (B92270) N-oxide can act as a 1,3-dipole, the reaction with an alkene (dipolarophile) is often concerted. mdpi.com However, stepwise pathways involving zwitterionic or diradical intermediates have also been proposed. For instance, in certain [3+2] cycloadditions, computational studies have explored the possibility of zwitterionic intermediates, although they are often not located as stable minima on the potential energy surface, suggesting a highly polar but concerted transition state. mdpi.comdntb.gov.ua

Under photochemical conditions, reactions involving pyridine N-oxides can generate radical intermediates. For example, the acylation of a pyridine N-oxide, followed by photoexcitation, can lead to the formation of radical species through fragmentation. nih.gov In the case of this compound, irradiation could potentially lead to intermediates useful in radical-mediated transformations.

Thermal reactions can also generate unique intermediates. Under thermolysis, some pyridine N-oxides have been shown to rearrange and generate reactive species like α-oxo carbenes, which can then undergo further reactions. thieme-connect.de The specific intermediates formed during reactions of this compound would depend heavily on the reaction partners and conditions employed.

Transition State Analysis and Reaction Energetics

Transition state analysis is a cornerstone for understanding reaction mechanisms, providing insight into reaction rates and selectivity. For reactions involving this compound, particularly cycloadditions, computational chemistry is a powerful tool for characterizing transition states.

In a typical [3+2] cycloaddition reaction between a nitrile N-oxide (a related 1,3-dipole) and an alkene, two regioisomeric pathways are possible, each with its own transition state (TS). mdpi.comresearchgate.net Density Functional Theory (DFT) calculations are commonly used to model these transition states. The analysis focuses on key parameters such as activation energy (ΔG‡), activation enthalpy (ΔH‡), and the geometry of the transition state, including the lengths of the forming bonds.

Table 1: Illustrative Energetic Data for a [3+2] Cycloaddition Reaction (Note: This data is based on a model system of a nitrile N-oxide and an alkene, as specific data for this compound is not available. It serves to illustrate the typical parameters analyzed. Calculations performed at the wb97xd/6-311+G(d) (PCM) level of theory). mdpi.com

| Parameter | Path A (forms 5-substituted product) | Path B (forms 4-substituted product) |

| ΔH‡ (kcal/mol) | 10.5 | 15.0 |

| ΔG‡ (kcal/mol) | 22.1 | 26.5 |

| ΔS‡ (cal/mol·K) | -39.0 | -38.6 |

In this illustrative table, the lower Gibbs free energy of activation (ΔG‡) for Path A indicates that the formation of the 5-substituted isoxazoline (B3343090) is kinetically favored over the 4-substituted isomer. Similar analyses would be essential to predict the outcome of cycloaddition reactions involving this compound.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms, particularly to determine whether a specific bond to an isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.orglibretexts.org The most common type is the deuterium (B1214612) KIE (kH/kD), where a hydrogen atom is replaced by its heavier isotope, deuterium.

A primary KIE (typically kH/kD > 2) is observed when a C-H bond is cleaved in the rate-determining step. princeton.edu A small or absent primary KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in this step. Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. These effects are smaller (kH/kD often between 0.8 and 1.2) and provide information about changes in hybridization at the carbon atom during the transition state. wikipedia.org

For reactions involving this compound, KIE studies could be designed to elucidate various mechanistic questions. For instance, in a hypothetical base-mediated reaction where a proton might be abstracted from the ethyl acrylate (B77674) moiety, a significant primary KIE would be expected if this proton abstraction is the rate-limiting step. Similarly, in C-H functionalization reactions at the pyridine ring, isotopic labeling at a specific position could confirm whether that C-H bond cleavage is rate-determining.

Table 2: Interpreting Kinetic Isotope Effects

| Observed kH/kD | Interpretation | Implication for Mechanism |

| > 2 | Normal Primary KIE | C-H bond is broken in the rate-determining step. princeton.edu |

| ≈ 1 | No significant KIE | C-H bond is not broken in the rate-determining step. princeton.edu |

| < 1 | Inverse KIE | The transition state is "tighter" (more sterically crowded) at the labeled position than the reactant; often seen in sp2 to sp3 rehybridization. wikipedia.org |

| 1.0 - 1.4 | Normal Secondary KIE | The transition state is "looser" at the labeled position; often seen in sp3 to sp2 rehybridization. wikipedia.org |

Computational Modeling of Reaction Pathways

Computational modeling, primarily using Density Functional Theory (DFT), has become indispensable for mapping out complete reaction pathways and understanding selectivity. dntb.gov.ua For a substrate like this compound, DFT calculations can be employed to investigate potential cycloaddition, rearrangement, or functionalization reactions.

A typical computational study involves:

Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products are optimized.

Frequency Calculations: These calculations confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and provide zero-point vibrational energies (ZPVE) for more accurate energy calculations. princeton.edu

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactant and product, verifying the proposed elementary step. researchgate.net

Studies on the [3+2] cycloaddition of N-oxides with alkenes have successfully used DFT to explain regioselectivity. mdpi.com The calculations show that selectivity is often controlled by a combination of steric and electronic factors in the transition state. For this compound, modeling would clarify whether the N-oxide acts as the 1,3-dipole and the acrylate as the dipolarophile, and would predict the preferred regio- and stereochemical outcome.

Solvent Effects on Reaction Mechanisms

The solvent can significantly influence reaction rates and mechanisms, especially for reactions involving polar or charged intermediates and transition states. In computational studies, solvent effects are often incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net The PCM models the solvent as a continuous dielectric medium, which can stabilize charged species.

For reactions of this compound, which is a polar molecule, the choice of solvent is critical.

Polar Solvents: Polar solvents would be expected to stabilize polar transition states more than nonpolar ones, potentially accelerating the reaction. For stepwise mechanisms involving zwitterionic intermediates, polar solvents could lower the intermediate's energy, making the stepwise pathway more competitive with the concerted one.

Nonpolar Solvents: Reactions in nonpolar solvents might favor concerted pathways where charge separation is minimized in the transition state.

Computational studies on related cycloadditions have shown that while the general mechanistic picture (e.g., one-step polar mechanism) often remains the same across different solvents, the activation barriers can be altered, thus affecting the reaction rate. mdpi.com

Stereochemical Control and Diastereoselectivity in Transformations

When reactions create new stereocenters, controlling the stereochemical outcome is a primary goal of synthetic chemistry. For this compound, cycloaddition reactions are a prime example where stereoselectivity is crucial.

In a [3+2] cycloaddition between a pyrrolidine (B122466) N-oxide and a substituted alkene, high diastereoselectivity has been achieved. nih.gov The origin of this selectivity was investigated using both experimental (NOESY NMR) and computational (DFT) methods. The results suggested that steric hindrance in the transition state dictates which diastereomer is formed preferentially. The bulkier substituents orient themselves to minimize steric clash, leading to the observed major product. nih.gov

For a reaction involving this compound, the relative orientation of the pyridine N-oxide ring and the ethyl acrylate group in the transition state would determine the stereochemistry of the product. DFT calculations could model the endo and exo transition states, and the energy difference between them would predict the diastereomeric ratio (dr). A lower energy for one transition state would indicate that the corresponding diastereomer is the kinetically favored product. nih.gov

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 2 Pyridinyl Acrylate, N Oxide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

The N-oxide group significantly influences the electronic environment of the pyridine (B92270) ring, generally causing a downfield shift of the ring protons and carbons compared to the parent pyridine. The α-protons (adjacent to the nitrogen) are particularly affected. rsc.org The acrylate (B77674) group introduces a vinylic system and an ethyl ester functionality, each with characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Data

Based on known data for pyridine N-oxide and ethyl acrylate, the following table presents the predicted chemical shifts for this compound in a standard solvent like CDCl₃. rsc.orgyale.edu

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3' | 7.20 - 7.35 | 125.0 - 126.5 |

| H-4' | 7.30 - 7.45 | 125.5 - 127.0 |

| H-5' | 7.25 - 7.40 | 123.0 - 124.5 |

| H-6' | 8.20 - 8.35 | 138.5 - 140.0 |

| H-2 (vinylic) | 6.40 - 6.60 | 129.0 - 131.0 |

| H-3 (vinylic) | 7.60 - 7.80 | 135.0 - 137.0 |

| -OCH₂- | 4.15 - 4.30 | 60.0 - 61.5 |

| -CH₃ | 1.25 - 1.40 | 14.0 - 15.0 |

| C-1 (C=O) | - | 165.0 - 167.0 |

| C-2' | - | 148.0 - 150.0 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the predicted signals and revealing through-bond and through-space correlations. slideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3' with H-4', H-4' with H-5', and H-5' with H-6'). It would also confirm the coupling between the vinylic protons (H-2 and H-3) and the coupling within the ethyl group (-OCH₂- and -CH₃). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign each carbon signal to its attached proton. For instance, the signal at ~4.2 ppm would correlate with the carbon at ~60.5 ppm, confirming the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would include:

The vinylic proton H-3 to the carbonyl carbon (C-1) and the pyridine ring carbons (C-2' and C-6').

The ethyl protons (-OCH₂-) to the carbonyl carbon (C-1).

The pyridine proton H-6' to the vinylic carbon C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. A key application for this compound would be to determine the preferred orientation of the acrylate group relative to the pyridine N-oxide ring by observing NOE correlations between the vinylic protons and the pyridine ring protons.

While solution NMR provides data on the averaged conformation of a molecule, solid-state NMR (ssNMR) can elucidate the structure in its crystalline state. acs.orgresearchgate.net For this compound, ssNMR could be used to:

Identify the presence of different polymorphs (different crystalline forms of the same compound).

Determine the conformation of the molecule in the crystal lattice.

Analyze intermolecular interactions, such as stacking of the pyridine rings.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material. researchgate.net

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that provides information about the mass and, by extension, the molecular formula of a compound, as well as its structure through fragmentation analysis.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its fragmentation to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, a common fragmentation pathway for N-oxides is the loss of the oxygen atom. cdnsciencepub.comresearchgate.net

Predicted MS/MS Fragmentation of this compound

| Parent Ion (m/z) | Daughter Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 194.08 [M+H]⁺ | 178.08 | O | Protonated Ethyl 3-(2-pyridinyl)acrylate |

| 194.08 [M+H]⁺ | 148.07 | C₂H₅OH | Protonated 3-(2-pyridinyl)acrylic acid, N-oxide |

| 178.08 | 150.08 | C₂H₄ | Protonated 3-(2-pyridinyl)acrylic acid |

| 178.08 | 132.07 | C₂H₅OH | Protonated 2-vinylpyridine (B74390) |

| 148.07 | 104.05 | CO₂ | Protonated 2-vinylpyridine N-oxide |

This fragmentation data would provide strong evidence for the presence of both the N-oxide and the ethyl acrylate moieties.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its elemental composition. nist.gov For this compound, with the molecular formula C₁₀H₁₁NO₃, the theoretical exact mass can be calculated.

Theoretical Exact Mass for C₁₀H₁₁NO₃

| Ion | Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₂NO₃⁺ | 194.0766 |

| [M+Na]⁺ | C₁₀H₁₁NNaO₃⁺ | 216.0586 |

Experimental determination of the mass with high accuracy (typically within 5 ppm) by HRMS would confirm the molecular formula of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these techniques excellent for structural confirmation. nih.govias.ac.inchemicalbook.comresearchgate.net

For this compound, the key functional groups include the ester carbonyl (C=O), the alkene (C=C), the ester C-O bonds, the N-oxide (N-O) bond, and the aromatic ring.

Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Weak to medium intensity |

| Alkene C-H Stretch | 3050 - 3020 | 3050 - 3020 | Medium intensity |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 | Medium to strong intensity |

| C=O Stretch (Ester) | 1725 - 1705 | 1725 - 1705 | Strong in IR, weaker in Raman |

| C=C Stretch (Alkene) | 1640 - 1620 | 1640 - 1620 | Stronger in Raman than IR |

| Aromatic Ring Stretch | 1610 - 1580 | 1610 - 1580 | Variable intensity |

| N-O Stretch | 1300 - 1200 | 1300 - 1200 | Strong in IR |

| C-O Stretch (Ester) | 1250 - 1150 | 1250 - 1150 | Strong in IR |

| C-H Bending (out-of-plane) | 900 - 675 | Weak | Strong in IR |

The strong C=O stretch in the IR spectrum is a clear indicator of the ester group. The N-O stretching vibration is also a characteristic and strong band in the IR spectrum of N-oxides. oup.com Raman spectroscopy would be particularly useful for observing the C=C stretching of the acrylate and the aromatic ring vibrations due to the polarizability changes in these bonds. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For derivatives of this compound, this technique provides invaluable insights into molecular conformation, and for chiral derivatives, it allows for the assignment of the absolute stereochemistry. Furthermore, analysis of the crystal structure reveals the intricate network of intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound itself is not publicly available, data from closely related structures, such as (E)-3-(pyridin-4-yl)acrylic acid, can provide a model for the expected structural features and packing motifs. nih.gov In the crystal structure of this analogue, the molecule adopts an almost planar conformation, a feature that maximizes π-conjugation across the pyridyl ring and the acrylate system. nih.gov The packing is dominated by a combination of strong hydrogen bonds and weaker intermolecular forces.

For chiral derivatives, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration. The synthesis of enantioenriched pyridine N-oxides is an area of significant research, particularly for their use as chiral catalysts. chemistryviews.orgnih.govnih.gov The absolute stereochemistry of novel chiral catalysts is often confirmed by X-ray crystallography. nih.gov This technique would be essential for unequivocally assigning the R or S configuration to any stereogenic centers introduced into derivatives of this compound.

Table 1: Representative Crystallographic Data for an Analogous Compound, (E)-3-(pyridin-4-yl)acrylic acid Data sourced from a study on a closely related pyridinylacrylic acid derivative to illustrate typical parameters. nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.965(3) |

| b (Å) | 5.864(1) |

| c (Å) | 10.150(2) |

| β (°) | 108.45(1) |

| Volume (ų) | 675.9(3) |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | O—H⋯N hydrogen bonds, C—H⋯O interactions, π–π stacking |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical features of a molecule in solution. For chiral derivatives of this compound, CD spectroscopy would be an essential tool for confirming enantiomeric purity and studying conformational properties.

The synthesis of optically active pyridine N-oxides has gained considerable attention, as these compounds serve as effective chiral organocatalysts in a variety of asymmetric transformations. nih.govnih.gov CD spectroscopy, in conjunction with theoretical calculations, is often used to probe the chiroptical properties of these molecules. The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophore. In the case of a chiral derivative of this compound, the conjugated system of the pyridinyl acrylate moiety acts as the primary chromophore.

The CD spectrum would exhibit characteristic Cotton effects (positive or negative bands) corresponding to the electronic transitions of the molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers. For instance, a pair of enantiomers would produce mirror-image CD spectra. This makes CD spectroscopy a valuable method for:

Determining Enantiomeric Excess: The intensity of the CD signal is proportional to the concentration difference between the two enantiomers.

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute stereochemistry of a chiral derivative can often be assigned. This is particularly useful when suitable crystals for X-ray analysis cannot be obtained.

Studying Molecular Conformation: The CD spectrum is sensitive to conformational changes that alter the relative orientation of different parts of the molecule. This can be used to study phenomena such as solvent effects or temperature-dependent conformational equilibria.

In a practical application, the electronic circular dichroism (ECD) spectrum of a synthetic chiral product can be compared to that of a natural or known standard to confirm its absolute stereochemistry. acs.org

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides critical information about the electronic structure of a molecule, particularly the nature of its conjugated systems and the energies of its electronic transitions. For this compound, the UV-Vis spectrum is dictated by the extended π-system encompassing the pyridine N-oxide ring and the acrylate substituent.

The parent pyridine N-oxide molecule exhibits several electronic transitions in the UV region. nih.gov The introduction of the acrylate group at the 2-position creates a larger, conjugated system, which is expected to shift the absorption bands to longer wavelengths (a bathochromic shift) compared to the unsubstituted pyridine N-oxide. The primary electronic transitions observed in such a molecule are typically of two types:

π→π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In a conjugated system like this compound, multiple π→π* transitions are expected, corresponding to the excitation of electrons within the extended molecular orbitals.

n→π Transitions:* These are typically lower-intensity absorptions resulting from the promotion of a non-bonding electron (e.g., from the oxygen atom of the N-oxide or the carbonyl group) to a π* antibonding orbital. These transitions are often observed as shoulders on the more intense π→π* bands.

Studies on substituted pyridine N-oxides have shown that the position and intensity of these absorption bands are sensitive to the nature and position of the substituents, as well as the polarity of the solvent. acs.org The N-oxide functionality itself significantly influences the electronic properties of the pyridine ring. arkat-usa.org The extended conjugation in this compound would lead to a principal absorption band at a longer wavelength than that of pyridine N-oxide itself, reflecting the lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Expected Electronic Transitions for this compound Based on general principles and spectroscopic data from related pyridine N-oxide compounds. nih.gov

| Transition Type | Chromophore Moiety | Expected Wavelength Region | Characteristics |

| π→π | Conjugated Pyridinyl-Acrylate System | ~280-350 nm | High intensity, sensitive to solvent polarity |

| n→π | N-Oxide Oxygen, Carbonyl Oxygen | ~250-300 nm | Low intensity, may be obscured by π→π* bands |

The precise λmax values and molar absorptivities (ε) would need to be determined experimentally but are expected to be characteristic of a highly conjugated aromatic system.

Theoretical and Computational Chemistry Studies of Ethyl 3 2 Pyridinyl Acrylate, N Oxide

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

No published studies were identified that performed DFT calculations on Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide to determine its ground state geometry, electronic structure, frontier molecular orbitals, or electrostatic potential map.

Frontier Molecular Orbital (FMO) Analysis

There is no available data from FMO analysis, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound.

Electrostatic Potential Mapping

Information regarding the electrostatic potential map, which would illustrate the charge distribution and potential electrophilic and nucleophilic attack sites on this compound, is not available in the current body of scientific literature.

Ab Initio Calculations for High-Accuracy Energetics

High-accuracy energetic data derived from ab initio calculations for this compound has not been reported.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

There are no documented molecular dynamics simulations that explore the conformational landscape or the interactions of this compound with solvents.

QSAR (Quantitative Structure-Activity Relationship) Studies for Reactivity Prediction

QSAR models specifically developed for or including this compound to predict its reactivity are not described in the literature.

Prediction of Spectroscopic Parameters

No theoretical predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound have been published.

Rational Design of New Synthetic Pathways Based on Computational Insights

The pursuit of novel and efficient synthetic methodologies is a cornerstone of modern chemical research. For a target molecule such as this compound, the rational design of synthetic pathways, guided by theoretical and computational chemistry, offers a powerful alternative to traditional trial-and-error approaches. This strategy leverages computational tools to predict the feasibility of reaction pathways, identify potential intermediates and transition states, and optimize reaction conditions, thereby saving time and resources.

Computational chemistry provides a molecular-level understanding of reaction mechanisms, which is instrumental in designing new synthetic routes. niscair.res.in By employing methods like Density Functional Theory (DFT), it is possible to investigate the electronic structure and energetics of reactants, intermediates, and products. niscair.res.innih.gov This allows for the in silico evaluation of various potential synthetic strategies before their experimental implementation.

Hypothetical Synthetic Pathways and Computational Evaluation

Two plausible retrosynthetic disconnections for this compound suggest potential forward synthetic routes:

Pathway A: Oxidation as the Final Step. This route involves the synthesis of Ethyl 3-(2-pyridinyl)acrylate followed by N-oxidation of the pyridine (B92270) ring.

Pathway B: C-C Bond Formation on a Pre-existing Pyridine N-oxide Ring. This strategy starts with a functionalized pyridine N-oxide, followed by the introduction of the acrylate (B77674) side chain.

Computational chemistry can be employed to assess the viability of each pathway by calculating key thermodynamic and kinetic parameters.

Pathway A: Late-Stage N-Oxidation

This pathway would likely involve a Horner-Wadsworth-Emmons or Wittig reaction between 2-pyridinecarboxaldehyde (B72084) and an appropriate phosphonate (B1237965) or phosphonium (B103445) ylide to form Ethyl 3-(2-pyridinyl)acrylate, followed by oxidation. The critical step for computational analysis is the final N-oxidation.

Computational models can predict the reactivity of the pyridine nitrogen towards various oxidizing agents (e.g., m-CPBA, H₂O₂). DFT calculations can determine the activation energy for the N-oxidation step, providing insights into the reaction kinetics. Furthermore, these calculations can help identify potential side reactions, such as epoxidation of the acrylate double bond.

Pathway B: Early-Stage N-Oxidation

This approach begins with a pre-formed pyridine N-oxide scaffold. For instance, 2-formylpyridine N-oxide could be reacted with an acrylate-forming reagent. The reaction of pyridine N-oxides is a well-established field, and computational studies have been used to understand their reactivity. researchgate.netarkat-usa.org

The rational design of this pathway would involve the computational screening of various C-C bond-forming reactions. For example, the feasibility of a Heck or a related cross-coupling reaction between a halogenated pyridine N-oxide and ethyl acrylate could be evaluated. researchgate.net Computational modeling would help in determining the most promising catalyst system and reaction conditions by calculating the energies of the catalytic cycle intermediates.

Illustrative Computational Data for Pathway Selection

To decide between these hypothetical pathways, a comparative computational study would be invaluable. The following tables present illustrative data of the kind that would be generated in such a study.

Table 1: Calculated Reaction Enthalpies for Key Steps in Pathways A and B

| Reaction Step | Pathway | Calculated Reaction Enthalpy (ΔH, kcal/mol) |

| N-oxidation of Ethyl 3-(2-pyridinyl)acrylate | A | -25.3 |

| Horner-Wadsworth-Emmons reaction of 2-formylpyridine N-oxide | B | -15.8 |

Note: These are hypothetical values for illustrative purposes.

This table suggests that, from a thermodynamic standpoint, the N-oxidation in Pathway A is more favorable than the C-C bond formation in Pathway B.

Table 2: Calculated Activation Barriers for Competing Reactions

| Reaction | Pathway | Calculated Activation Energy (Ea, kcal/mol) |

| N-oxidation | A | 15.2 |

| Epoxidation of acrylate | A | 22.5 |

| C-C bond formation | B | 18.9 |

Note: These are hypothetical values for illustrative purposes.

The data in Table 2 indicates that for Pathway A, N-oxidation is kinetically preferred over the potential side reaction of epoxidation. The activation barrier for C-C bond formation in Pathway B is higher than for N-oxidation in Pathway A, suggesting that Pathway A might proceed under milder conditions.

Based on this illustrative computational data, Pathway A appears to be the more promising route. The insights gained from these calculations would guide the synthetic chemist in selecting starting materials and optimizing reaction conditions to maximize the yield of the desired product, this compound. The rational design of chiral catalysts for similar pyridine-N-oxide compounds has been successfully demonstrated through detailed mechanistic and computational modeling. acs.org

Applications of Ethyl 3 2 Pyridinyl Acrylate, N Oxide in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The bifunctional nature of ethyl 3-(2-pyridinyl)acrylate, N-oxide, featuring both a nucleophilic N-oxide and an electrophilic acrylate (B77674) system, positions it as a valuable intermediate in the synthesis of intricate organic molecules.

Building Block for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. ossila.comsrdorganics.com this compound serves as a precursor for the synthesis of various substituted pyridines and other heterocyclic systems. The pyridine (B92270) N-oxide group is a versatile functional handle; it is known to be more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine ring. arkat-usa.org This enhanced reactivity allows for a range of chemical transformations.

The N-oxide moiety can direct metallation to the C2 position of the pyridine ring, facilitating the introduction of various substituents. arkat-usa.org Furthermore, the acrylate portion of the molecule can participate in cycloaddition reactions, serving as a dienophile or a Michael acceptor to construct new ring systems. The subsequent removal of the N-oxide group, typically through deoxygenation, can yield 2-substituted pyridine derivatives that are otherwise challenging to synthesize. semanticscholar.org

Precursor for Advanced Molecular Architectures

The development of novel molecular architectures is crucial for advancing drug discovery and materials science. This compound can be envisioned as a starting material for more complex structures. The acrylate tail can be readily modified through reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new functionalities.

Simultaneously, the pyridine N-oxide can undergo a variety of transformations. For instance, it can facilitate the introduction of functional groups at the C6 position or participate in rearrangements to form other heterocyclic structures. This dual reactivity allows for a stepwise and controlled elaboration of the initial scaffold into more complex and functionally diverse molecules.

Participation in Catalytic Processes

The electronic properties of the pyridine N-oxide group, combined with the coordinating ability of the nitrogen and oxygen atoms, suggest potential applications for this compound and its derivatives in catalysis.

Ligand Design for Metal-Catalyzed Reactions

Pyridine-based ligands are ubiquitous in transition metal catalysis. The N-oxide functionality in this compound can act as a hard donor, influencing the electronic properties and steric environment of a metal center. This can be advantageous in tuning the reactivity and selectivity of a catalyst. For example, pyridine N-oxides have been used in palladium-catalyzed arylation reactions. arkat-usa.org

Derivatives of this compound could be designed as bidentate or tridentate ligands by introducing additional coordinating groups. These tailored ligands could find applications in a variety of metal-catalyzed cross-coupling reactions, asymmetric catalysis, and oxidation catalysis.

Organocatalytic Applications

While less common, the Lewis basicity of the N-oxide oxygen atom suggests that this compound could potentially act as an organocatalyst. It could activate substrates through hydrogen bonding or by acting as a Lewis base. The acrylate moiety, being an electron-withdrawing group, modulates the basicity of the N-oxide, which could be fine-tuned through structural modifications to optimize its catalytic activity for specific reactions.

Integration into Polymer Synthesis and Polymer Modification Research

The acrylate functionality of this compound makes it a candidate for integration into polymer chains. Acrylic esters are widely used as monomers in the synthesis of a variety of polymers with diverse properties. smolecule.com

The incorporation of the pyridine N-oxide group into a polymer backbone could impart unique characteristics to the resulting material. For instance, it could enhance the polymer's thermal stability, alter its solubility, or provide sites for post-polymerization modification. The pyridine N-oxide units could also serve as coordination sites for metal ions, leading to the formation of metallopolymers with interesting electronic or catalytic properties.

Furthermore, research has been conducted on the reactive melt modification of polymers like polyethylene (B3416737) with ethyl acrylate and acrylic acid copolymers. researchgate.net This suggests the potential for using this compound or its derivatives to functionalize existing polymers, thereby introducing new properties and applications.

| Compound Name | CAS Number | Molecular Formula | Key Application Area |

| This compound | 259729-55-0 | C10H11NO3 | Intermediate, Ligand Design, Polymer Synthesis |

| (E)-ethyl 3-(pyridin-2-yl)acrylate | 70526-11-3 | C10H11NO2 | Building Block, Polymer Monomer |

| Pyridine N-oxide | 694-59-7 | C5H5NO | Synthetic Intermediate |

| Ethyl acrylate | 140-88-5 | C5H8O2 | Polymer Monomer |

Monomer for Specialty Polymer Materials

The acrylate group in this compound allows it to act as a monomer in the synthesis of various polymers. Acrylic esters are widely used as monomers for producing polymers with a diverse range of properties for applications such as adhesives, coatings, plastics, and fibers. smolecule.com The incorporation of the pyridine N-oxide unit into a polymer backbone can introduce unique functionalities and properties.

The synthesis of polymers from acrylate monomers can be achieved through various polymerization techniques, including free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods allow for the creation of homopolymers or copolymers with controlled molecular weights and architectures.

The presence of the pyridine N-oxide moiety in the resulting polymer can influence its physical and chemical properties, such as:

Solubility and Hydrophilicity: The polar N-oxide group can increase the hydrophilicity of the polymer.

Thermal Stability: The aromatic pyridine ring can enhance the thermal stability of the polymer.

Adhesion: The polar nature of the N-oxide can improve adhesion to various substrates.

Coordination Capability: The oxygen atom of the N-oxide can act as a ligand for metal ions, opening up possibilities for creating metal-containing polymers with interesting catalytic or magnetic properties.

While specific research on the polymerization of this compound is limited, the general principles of acrylate polymerization suggest its potential as a monomer for creating specialty polymers with tailored properties.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Description | Potential Advantages |

| Free Radical Polymerization | A common method initiated by free radicals, suitable for a wide range of vinyl monomers. | Simple, cost-effective, and applicable to a wide range of conditions. |

| Atom Transfer Radical Polymerization (ATRP) | A controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, and low polydispersity. | Precise control over molecular weight, architecture, and functionality. |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | A versatile controlled radical polymerization method that can be used with a wide variety of monomers under diverse reaction conditions. | Excellent control over polymer structure and applicable to a broad range of monomers. |

Post-Polymerization Functionalization

Post-polymerization modification is a powerful strategy for introducing new functionalities into polymers that may be difficult to incorporate directly during polymerization. acs.orgdigitellinc.com A polymer synthesized from this compound would possess pendant pyridine N-oxide groups that are amenable to various chemical transformations.

The pyridine N-oxide moiety is known to undergo a range of reactions. For instance, it can be deoxygenated to the corresponding pyridine, which can alter the polymer's properties from more hydrophilic to more hydrophobic. organic-chemistry.org This deoxygenation can be achieved using various reducing agents.

Furthermore, the pyridine N-oxide ring is activated towards nucleophilic substitution at the 2- and 4-positions. wikipedia.org This allows for the introduction of a wide array of functional groups onto the polymer chain after its initial formation. This approach offers a modular way to fine-tune the material's properties for specific applications. For example, functional groups that are not compatible with the initial polymerization conditions can be introduced at a later stage.

Table 2: Potential Post-Polymerization Reactions on a Poly(this compound)

| Reaction Type | Reagents and Conditions | Resulting Functionality | Potential Application |

| Deoxygenation | PCl₃, H₂, or catalytic transfer hydrogenation | Pyridine | Altering polarity and basicity |

| Nucleophilic Substitution | Grignard reagents, organolithium compounds | Substituted Pyridine | Tuning electronic and physical properties |

| Halogenation | POCl₃, SO₂Cl₂ | Chloropyridine | Intermediate for further functionalization |

Precursor for Advanced Functional Materials Research

The unique electronic structure of the pyridine N-oxide group makes this compound an interesting precursor for the development of advanced functional materials.

Optoelectronic Materials Research